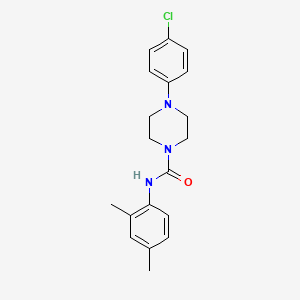![molecular formula C16H16ClNO3 B5337275 3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5337275.png)
3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CDMB and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of CDMB is not well understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
CDMB has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, CDMB has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using CDMB in lab experiments is its potential as a therapeutic agent for various diseases. It can also be used as a tool to study the mechanisms of cancer cell growth and proliferation. However, one limitation is that the mechanism of action of CDMB is not well understood, which makes it difficult to interpret results.
Future Directions
There are several future directions for research on CDMB. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of CDMB in more detail, which could lead to the development of more effective treatments. Additionally, further research is needed to determine the safety and toxicity of CDMB.
Synthesis Methods
CDMB can be synthesized using various methods. One of the most common methods involves the reaction of 3-chloro-5-methoxy-4-hydroxybenzoic acid with 2-methylbenzyl alcohol in the presence of a dehydrating agent. The resulting product is then converted to CDMB using a coupling agent. Another method involves the reaction of 3-chloro-5-methoxy-4-nitrobenzoic acid with 2-methylbenzyl alcohol in the presence of a reducing agent. The resulting product is then converted to CDMB using a coupling agent.
Scientific Research Applications
CDMB has potential applications in scientific research. It has been shown to have antitumor activity and can inhibit the growth of various cancer cells. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, CDMB has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-3-4-6-11(10)9-21-15-13(17)7-12(16(18)19)8-14(15)20-2/h3-8H,9H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQUAHZPYGSUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Cl)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(phenylsulfonyl)cyclopropyl]carbonyl}-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5337192.png)
![3-(4-nitrophenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5337198.png)
![7-(4-chlorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5337201.png)

![2-[(4-cinnamoyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5337219.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5337223.png)
![methyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337231.png)
![1-(2,3-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5337238.png)

![5-[4-(allyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5337244.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(3-hydroxypropyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5337252.png)
![4-[1-(4-bromophenyl)-3-(4-methoxyphenyl)-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5337269.png)
![4-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5337276.png)

